molecular formula C23H19N3O6 B3641743 Ethyl 2-[[2-[(3-nitrobenzoyl)amino]benzoyl]amino]benzoate

Ethyl 2-[[2-[(3-nitrobenzoyl)amino]benzoyl]amino]benzoate

Cat. No.: B3641743
M. Wt: 433.4 g/mol
InChI Key: VVFAEKYCPQTLFR-UHFFFAOYSA-N
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Description

Ethyl 2-[[2-[(3-nitrobenzoyl)amino]benzoyl]amino]benzoate is an organic compound with the molecular formula C16H14N2O5 It is a derivative of benzoic acid and is characterized by the presence of nitrobenzoyl and amino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[[2-[(3-nitrobenzoyl)amino]benzoyl]amino]benzoate typically involves a multi-step process. One common method includes the following steps:

    Nitration: The initial step involves the nitration of benzoic acid to introduce the nitro group. This is typically achieved using a mixture of concentrated nitric acid and sulfuric acid.

    Amidation: The nitrobenzoic acid is then converted to its corresponding amide by reacting with an amine, such as aniline, under acidic conditions.

    Esterification: The final step involves the esterification of the amide with ethanol in the presence of a catalyst, such as sulfuric acid, to form the ethyl ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to optimize reaction times and improve yield. These methods often employ automated systems to precisely control reaction conditions and ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[[2-[(3-nitrobenzoyl)amino]benzoyl]amino]benzoate can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol under acidic or basic conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

    Reduction: Amino derivatives.

    Substitution: Substituted benzoates.

    Hydrolysis: Benzoic acid and ethanol.

Scientific Research Applications

Ethyl 2-[[2-[(3-nitrobenzoyl)amino]benzoyl]amino]benzoate has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 2-[[2-[(3-nitrobenzoyl)amino]benzoyl]amino]benzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, thereby modulating biochemical pathways.

Comparison with Similar Compounds

Ethyl 2-[[2-[(3-nitrobenzoyl)amino]benzoyl]amino]benzoate can be compared with other similar compounds, such as:

    Ethyl 2-[(2-nitrobenzoyl)amino]benzoate: Similar structure but with the nitro group in a different position.

    Ethyl 2-[(4-methyl-3-nitrobenzoyl)amino]benzoate: Contains a methyl group in addition to the nitro group.

    Methyl 3-[(2-nitrobenzoyl)amino]benzoate: Similar structure but with a methyl ester instead of an ethyl ester.

The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 2-[[2-[(3-nitrobenzoyl)amino]benzoyl]amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O6/c1-2-32-23(29)18-11-4-6-13-20(18)25-22(28)17-10-3-5-12-19(17)24-21(27)15-8-7-9-16(14-15)26(30)31/h3-14H,2H2,1H3,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVFAEKYCPQTLFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)C2=CC=CC=C2NC(=O)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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